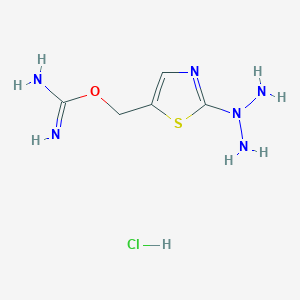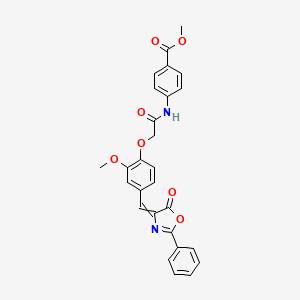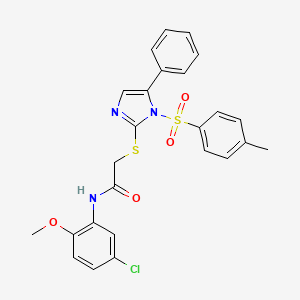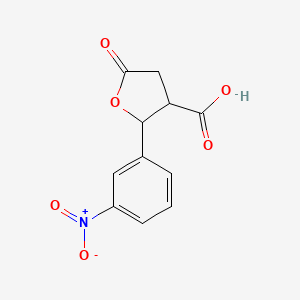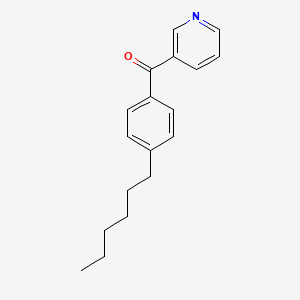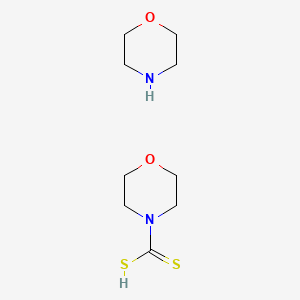
Morpholine-N-dithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine-N-dithiocarbamate is a chemical compound belonging to the dithiocarbamate family Dithiocarbamates are known for their ability to form stable complexes with metal ions, making them valuable in various industrial and scientific applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Morpholine-N-dithiocarbamate can be synthesized through the reaction of morpholine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows: [ \text{Morpholine} + \text{Carbon Disulfide} + \text{Sodium Hydroxide} \rightarrow \text{this compound} + \text{Water} ]
The reaction is carried out under controlled conditions, often at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Industrial production may also involve additional purification steps to ensure the compound meets the required standards for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine-N-dithiocarbamate undergoes various chemical reactions, including:
Complexation: It forms stable complexes with metal ions such as copper, zinc, and nickel.
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.
Substitution: This compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Complexation: Common reagents include metal salts such as copper(II) sulfate, zinc(II) chloride, and nickel(II) nitrate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Complexation: Metal complexes such as copper(II) this compound and zinc(II) this compound.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Morpholine-N-dithiocarbamate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Morpholine-N-dithiocarbamate involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. For example, in antimicrobial applications, the compound may disrupt the metabolic processes of microorganisms by interfering with metal-dependent enzymes . In anticancer applications, it may induce cell death by forming complexes with metal ions that interact with DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium diethyldithiocarbamate
- Potassium ethylxanthate
- Ammonium pyrrolidinedithiocarbamate
Comparison
Morpholine-N-dithiocarbamate is unique due to its morpholine ring, which imparts specific chemical properties and reactivity. Compared to other dithiocarbamates, it forms more stable complexes with certain metal ions and has distinct biological activities .
Eigenschaften
CAS-Nummer |
5327-10-6 |
|---|---|
Molekularformel |
C9H18N2O2S2 |
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
morpholine;morpholine-4-carbodithioic acid |
InChI |
InChI=1S/C5H9NOS2.C4H9NO/c8-5(9)6-1-3-7-4-2-6;1-3-6-4-2-5-1/h1-4H2,(H,8,9);5H,1-4H2 |
InChI-Schlüssel |
MQYWTQLRFOFUSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1.C1COCCN1C(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B11771907.png)
![(1S,3R,4R)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11771910.png)
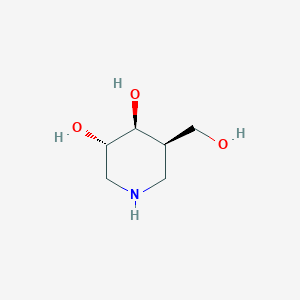
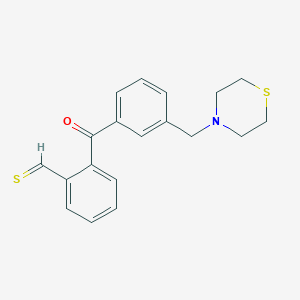

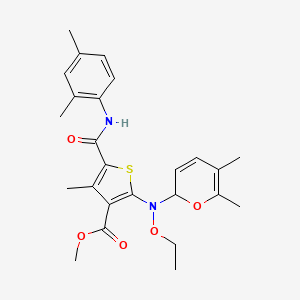
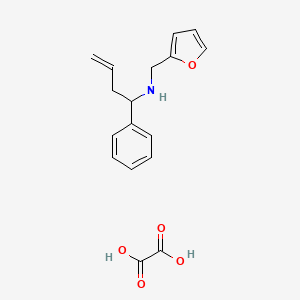
![rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B11771952.png)
